Aerosporin
Overview
Description
Aerosporin, also known as Polymyxin B, is an antibiotic that is used to treat a wide variety of infections in the body . It is used for infections in the urinary tract, brain, and blood . It’s infused through the veins (IV) by a healthcare provider . It is also used to treat infections caused by susceptible strains of Pseudomonas aeruginosa .
Synthesis Analysis
Polymyxins, including Aerosporin, are a family of chemically distinct antibiotics produced by the widely distributed Gram-positive spore-forming soil bacterium Paenibacillus polymyxa . They were first identified in the 1940s . Polymyxin A was originally named Aerosporin .
Molecular Structure Analysis
Polymyxins are cationic decapeptides, consisting of a cyclic heptapeptide linked to a linear tripeptide side chain acylated at the N terminus by a fatty acid tail .
Chemical Reactions Analysis
Polymyxins, including Aerosporin, have a cationic detergent action on cell membranes .
Physical And Chemical Properties Analysis
Polymyxin B is 79% to 92% bound to proteins . It is soluble in water at a concentration of 20 mg/mL .
Scientific Research Applications
Discovery and Initial Characterization
- Aerosporin, an antibiotic produced by Bacillus aerosporus, was first isolated from soil and air. It was identified as potentially therapeutically important and its production and properties began to be investigated in 1947 (Ainsworth, Brown, & Brownlee, 1947).
Comparison with Polymyxin
- Comparative studies of Aerosporin and Polymyxin, both derived from Bacillus polymyxa, were conducted. It was found that while they were closely related, they exhibited distinct chemical compositions and biological activities (White, Alverson, Baker, & Jackson, 1949).
Chemical Nature
- The chemical nature of Polymyxin A, originally known as Aerosporin, was studied. It was found to be a polypeptide and its composition was detailed in research, emphasizing the significance of its chemical properties (Catch, Jones, & Wilkinson, 1949).
Clinical Applications
- Early clinical reports indicated the use of Aerosporin in treating pertussis (whooping cough) with significant therapeutic effects. Its effectiveness in early infection stages was particularly noted (Brownlee, 1949).
Multiplicity of Antibiotics from Bacillus Polymyxa
- Investigations into Bacillus Polymyxa revealed the production of multiple antibiotics, including Aerosporin. This research highlighted the diversity of antibiotics derived from a single bacterial species (Jones, 1949).
Applications in Treating Meningitis
- Polymyxin B, also known as Aerosporin, was applied in treating influenzal meningitis, showing complete recovery in a case study without notable toxic effects (Brakeley, 1950).
Laboratory Observations
- Aerosporin showed marked antibacterial action against gram-negative organisms. It was observed to be bactericidal in nature, and resistance against it was difficult to induce (Jawetz & Coleman, 1949).
Safety And Hazards
Future Directions
Given the increasing incidence of bacterial resistance in the clinic, there has been a re-evaluation of ‘old’ antibiotics, in particular the polymyxins, which retain activity against many multidrug-resistant (MDR) Gram-negative organisms . As a consequence, polymyxin B and colistin (polymyxin E) are now used as the last therapeutic option for infections caused by ‘superbugs’ such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae .
properties
IUPAC Name |
N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H98N16O13.H2O4S/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79;1-5(2,3)4/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMDLUQUEXNBOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H100N16O17S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1301.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5702105 | |
CAS RN |
1405-20-5 | |
Record name | Polymyxin B sulfate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Polymyxin B, sulfate (salt) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.340 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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